An In-Depth Technical Guide to 7-Bromobenz[a]anthracene: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 7-Bromobenz[a]anthracene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Bromobenz[a]anthracene, a halogenated polycyclic aromatic hydrocarbon (PAH). As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the handling, synthesis, and application of this compound, grounded in established scientific principles.
Core Compound Identification and Properties
7-Bromobenz[a]anthracene is a derivative of benz[a]anthracene, a tetracyclic aromatic hydrocarbon. The introduction of a bromine atom at the 7-position significantly influences its chemical reactivity and biological activity.
CAS Number: 32795-84-9[1][2][3][4]
Chemical and Physical Data Summary
The fundamental properties of 7-Bromobenz[a]anthracene are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₁Br | [1][2][4] |
| Molecular Weight | 307.18 g/mol | [1][2][3] |
| IUPAC Name | 7-bromobenzo[a]anthracene | [3] |
| Synonyms | 10-brom-1,2-benzanthracen, 7-Bromotetraphene, NSC 30995 | [1][2][3] |
| Appearance | Yellow plates (form of the parent compound, 7-Methylbenz[a]anthracene) | [5] |
| Melting Point | 151-152 °C (recrystallized from Benzene) | [2] |
| Boiling Point | 482.9 ± 14.0 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Insoluble in water. Soluble in organic solvents like benzene. | [2][6] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [2] |
| XLogP3 | 6.4 - 6.68 | [2][3] |
Synthesis Strategies: A Mechanistic Perspective
While a single, universally adopted synthesis for 7-Bromobenz[a]anthracene is not prominently documented, its structure lends itself to established synthetic routes for substituted PAHs. The choice of strategy depends on the available starting materials and the desired scale. A plausible and common approach involves the bromination of the parent benz[a]anthracene molecule.
Proposed Synthesis Workflow: Electrophilic Aromatic Substitution
The most direct route to 7-Bromobenz[a]anthracene is the electrophilic bromination of benz[a]anthracene. The regioselectivity of this reaction is critical. The meso-anthracenic positions (7 and 12) of the benz[a]anthracene core are the most reactive sites for electrophilic attack due to the ability to stabilize the intermediate sigma complex (arenium ion) across the extended π-system.[7]
Core Reaction: Benz[a]anthracene + Br₂ → 7-Bromobenz[a]anthracene + HBr
Causality of Experimental Choices:
-
Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is chosen to dissolve the non-polar PAH starting material without participating in the reaction.
-
Catalyst: While bromination can proceed without a catalyst, a Lewis acid like iron(III) bromide (FeBr₃) is often used to polarize the Br-Br bond, creating a more potent electrophile (Br⁺) and increasing the reaction rate.
-
Temperature: The reaction is typically performed at or below room temperature to control the reaction rate and minimize the formation of poly-brominated byproducts.
-
Purification: Recrystallization from a suitable solvent, such as benzene or ethanol, is a standard method for purifying the solid product.[2]
Caption: Proposed workflow for the synthesis of 7-Bromobenz[a]anthracene.
Analytical Characterization
Confirming the identity and purity of synthesized 7-Bromobenz[a]anthracene is paramount. A multi-technique approach is recommended for unambiguous characterization.
Step-by-Step Analytical Protocol:
-
Sample Preparation: Dissolve a small amount of the purified solid in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis or a volatile solvent (e.g., dichloromethane) for GC-MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject the sample into a GC-MS system equipped with a capillary column suitable for PAH analysis (e.g., DB-5ms).
-
The retention time will provide information on purity, while the mass spectrum will confirm the molecular weight (m/z 306/308 due to bromine isotopes) and fragmentation pattern.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra. The ¹H NMR will show a complex pattern of signals in the aromatic region, and the integration will correspond to the 11 protons. The ¹³C NMR will confirm the presence of 18 distinct carbon environments.
-
-
Melting Point Analysis:
-
Determine the melting point of the purified crystals. A sharp melting point range close to the literature value (151-152 °C) is indicative of high purity.[2]
-
Caption: Analytical workflow for the characterization of 7-Bromobenz[a]anthracene.
Applications and Research Significance
7-Bromobenz[a]anthracene is primarily utilized as a building block in organic synthesis and as a research chemical.
-
Organic Synthesis Intermediate: The bromine atom serves as a versatile functional handle for introducing other groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex aromatic compounds for pharmaceutical and fine chemical applications.[4]
-
Materials Science: As a derivative of a conjugated PAH, it can act as a precursor for developing novel luminescent materials. The bromine atom can be used to tune the electronic properties and emission wavelengths, making it a candidate for applications in Organic Light-Emitting Diodes (OLEDs).[8]
-
Toxicology and Carcinogenesis Research: Due to its demonstrated carcinogenicity in animal models, 7-Bromobenz[a]anthracene is a valuable tool for studying the mechanisms of chemical carcinogenesis.[4] Research indicates it is a potent carcinogen, with its ultimate carcinogenic metabolites, bay-region diol epoxides, forming DNA adducts that can initiate tumors.[4]
Safety, Handling, and Toxicology
GHS Hazard Classification: Based on aggregated data, 7-Bromobenz[a]anthracene is classified with the following hazards:
Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning[2][3]
Handling and Personal Protective Equipment (PPE)
Given its hazardous nature and potential carcinogenicity, strict safety protocols must be followed.
-
Engineering Controls: All handling of solid 7-Bromobenz[a]anthracene and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.[9]
-
Body Protection: A lab coat is mandatory. Wear additional protective clothing as necessary to prevent skin exposure.[10]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][10]
Disposal
Dispose of waste containing 7-Bromobenz[a]anthracene in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste.[2][10]
Conclusion
7-Bromobenz[a]anthracene is a compound of significant interest due to its versatile role as a synthetic intermediate and its notable biological activity. Its handling requires stringent safety measures due to its toxicity and potential carcinogenicity. This guide provides the foundational knowledge for researchers to work with this compound safely and effectively, from synthesis and characterization to its application in advanced research fields.
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